molecular formula C21H22ClN3O3S2 B2847309 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683767-08-0

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2847309
CAS RN: 683767-08-0
M. Wt: 464
InChI Key: UONRNTJXLWSSRY-XTQSDGFTSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Scientific Research Applications

Anticancer Properties

The compound has demonstrated significant anticancer properties. For instance, derivatives of this compound have shown potent pro-apoptotic activity on melanoma cell lines, with one study highlighting a compound exhibiting high growth inhibition at low concentrations (Yılmaz et al., 2015).

Synthesis of Cyclic Sulfonamides

Research indicates the potential of this compound in the synthesis of novel cyclic sulfonamides. These compounds have been synthesized through Diels-Alder reactions, demonstrating significant value in chemical synthesis and potential pharmaceutical applications (Greig et al., 2001).

Electrophysiological Activity

Studies have explored the cardiac electrophysiological activity of similar compounds. These studies provide insights into their potential as selective class III agents, offering avenues for therapeutic applications in cardiac conditions (Morgan et al., 1990).

Antimalarial and COVID-19 Potential

Research has also delved into the reactivity of related sulfonamides for potential antimalarial activity. A recent study investigated these compounds for their efficacy against COVID-19, utilizing computational calculations and molecular docking studies, revealing promising results (Fahim & Ismael, 2021).

Fluorescence and Anticancer Activity of Complexes

Complexes derived from this compound have been studied for their fluorescence properties and anticancer activity. Such studies are crucial in exploring new therapeutic agents, particularly in oncology (Vellaiswamy & Ramaswamy, 2017).

Biological and Pharmacological Screening

Derivatives of this compound have been synthesized for biological and pharmacological screening. These studies contribute to a deeper understanding of the compound's potential in various therapeutic areas (Patel et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and potential applications in medicinal chemistry .

properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-14-5-3-4-12-25(14)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(2)18-11-8-16(22)13-19(18)29-21/h6-11,13-14H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONRNTJXLWSSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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